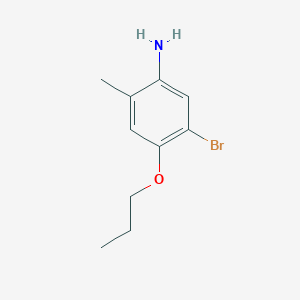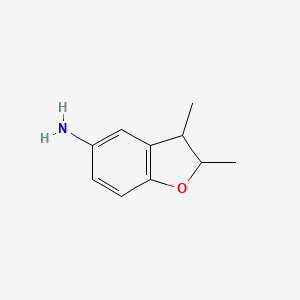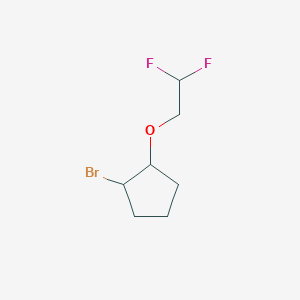
(2R)-2-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methylbutanenitrile is an organic compound with the molecular formula C5H9N. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-2-Methylbutanenitrile can be synthesized through various methods. One common approach involves the reaction of ®-2-Methylbutanol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form ®-2-Methylbutyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in a nucleophilic substitution reaction to yield ®-2-Methylbutanenitrile.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methylbutanenitrile may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Methylbutanoic acid.
Reduction: 2-Methylbutylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-Methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Methylbutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Methylbutanenitrile: The enantiomer of ®-2-Methylbutanenitrile with different spatial arrangement.
2-Methylpropanenitrile: A structural isomer with a different carbon chain arrangement.
3-Methylbutanenitrile: Another structural isomer with the cyano group attached to a different carbon atom.
Uniqueness
®-2-Methylbutanenitrile is unique due to its specific chiral configuration, which can lead to different biological activities and chemical reactivities compared to its enantiomer and structural isomers. This uniqueness is crucial in applications where stereochemistry plays a significant role, such as in drug design and synthesis.
Propriétés
Numéro CAS |
137120-33-3 |
|---|---|
Formule moléculaire |
C5H9N |
Poids moléculaire |
83.13 g/mol |
Nom IUPAC |
(2R)-2-methylbutanenitrile |
InChI |
InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3/t5-/m1/s1 |
Clé InChI |
RCEJCSULJQNRQQ-RXMQYKEDSA-N |
SMILES isomérique |
CC[C@@H](C)C#N |
SMILES canonique |
CCC(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


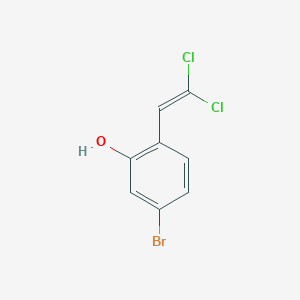

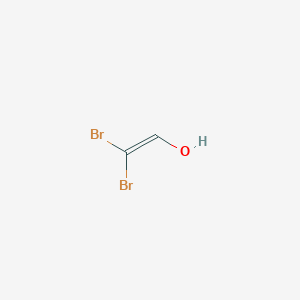
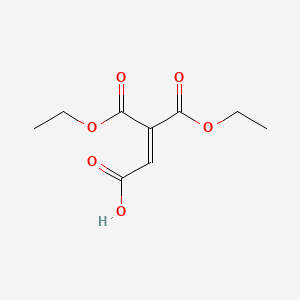
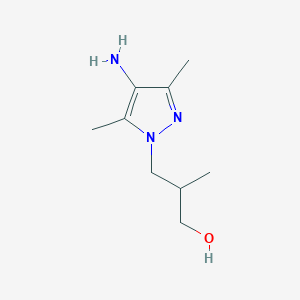
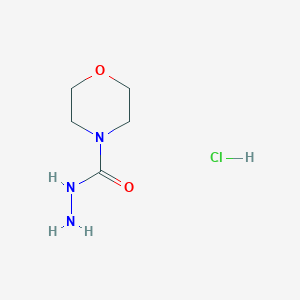

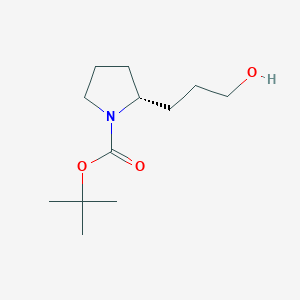
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)
![Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13063053.png)
